molecular formula C9H9BrN2O2 B1194382 4-Bromophenylacetylurea CAS No. 30241-86-2

4-Bromophenylacetylurea

Cat. No.: B1194382
CAS No.: 30241-86-2
M. Wt: 257.08 g/mol
InChI Key: ICQRYPIUHBIXIF-UHFFFAOYSA-N
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Description

4-Bromophenylacetylurea is a urea derivative characterized by a 4-bromophenylacetyl group attached to the urea backbone (NH₂CONH₂). Urea derivatives are of significant interest in medicinal and agrochemical research due to their hydrogen-bonding capabilities, which influence solubility, stability, and biological activity . The bromine substituent on the phenyl ring enhances lipophilicity and may modulate electronic properties, affecting reactivity and binding interactions .

Properties

CAS No.

30241-86-2

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-(4-bromophenyl)-N-carbamoylacetamide

InChI

InChI=1S/C9H9BrN2O2/c10-7-3-1-6(2-4-7)5-8(13)12-9(11)14/h1-4H,5H2,(H3,11,12,13,14)

InChI Key

ICQRYPIUHBIXIF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=O)N)Br

Other CAS No.

30241-86-2

Synonyms

4-bromophenylacetylurea
p-bromophenylacetylurea

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 4-bromophenylacetylurea with structurally related brominated phenylacetic acid derivatives, focusing on molecular properties, physical characteristics, and applications.

Structural and Functional Group Comparisons

  • This compound : Contains a urea functional group (NH₂CONH₂) linked to a 4-bromophenylacetyl moiety. The urea group enables hydrogen bonding, increasing melting points and crystalline stability compared to esters or acids .
  • Ethyl 4-Bromophenylacetate : An ester derivative with a ethoxy group replacing the urea. Exhibits lower polarity and reduced hydrogen-bonding capacity, resulting in a lower melting point (29–31°C) .
  • 4-Bromophenylacetic Acid : The parent carboxylic acid, lacking the urea or ester groups. Higher melting point (114–117°C) due to intermolecular hydrogen bonding between carboxylic acid groups .
  • Methyl 2-(4-Bromophenyl)acetate : A methyl ester analog used as a high-purity reference material in pharmaceutical manufacturing (e.g., ANDA/NDA submissions) .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point/Density Key Applications/Safety Notes
This compound C₉H₁₀BrN₂O₂ 267.10* Not reported Not reported Limited data; presumed urea-based reactivity
Ethyl 4-Bromophenylacetate C₁₀H₁₁BrO₂ 243.10 29–31 88–90°C/0.35 mm; d: 1.3893 Custom synthesis; R36/37/38 hazards
4-Bromophenylacetic Acid C₈H₇BrO₂ 215.04 114–117 Not reported R22 (harmful if swallowed)
2-Bromophenylacetic Acid C₈H₇BrO₂ 215.04 104–106 d: 1.616 Lower symmetry vs. 4-isomer
Methyl 2-(4-Bromophenyl)acetate C₉H₉BrO₂ 229.07 Not reported Regulatory-grade reference USP/EMA/JP/BP compliance

*Calculated based on molecular formula.

Positional Isomer Effects

The para-substituted this compound and its analogs exhibit distinct properties compared to ortho- and meta-isomers:

  • Melting Points : 4-Bromophenylacetic acid (114–117°C) vs. 2-bromo (104–106°C) and 3-bromo (98–104°C) isomers. The para-substitution enhances molecular symmetry and crystal packing efficiency .
  • Reactivity : Para-substituted bromine may direct electrophilic substitution reactions differently than ortho/meta positions, influencing synthetic pathways.

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